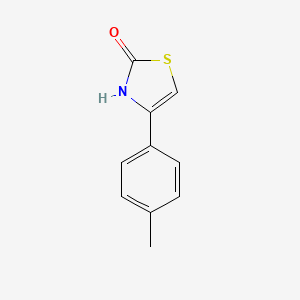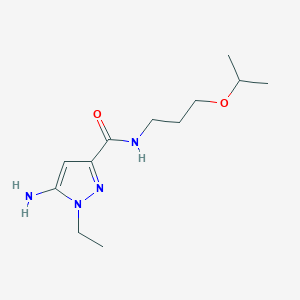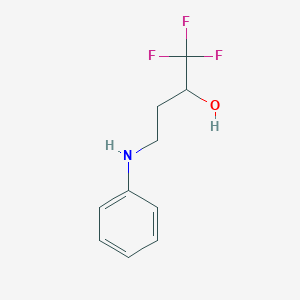
4-苯胺基-1,1,1-三氟-2-丁醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluoro-4-(phenylamino)butan-2-ol is a fluorinated organic compound with the molecular formula C10H12F3NO. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of trifluoromethyl and phenylamino groups, which contribute to its reactivity and stability.
科学研究应用
1,1,1-Trifluoro-4-(phenylamino)butan-2-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-4-(phenylamino)butan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with diphenyldiazomethane in a [3+2]-cycloaddition reaction . This reaction is followed by a [3+6]-cycloaddition to yield the desired product. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst to facilitate the cycloaddition reactions.
Industrial Production Methods
Industrial production of 1,1,1-trifluoro-4-(phenylamino)butan-2-ol may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
化学反应分析
Types of Reactions
1,1,1-Trifluoro-4-(phenylamino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted trifluoromethyl derivatives.
作用机制
The mechanism of action of 1,1,1-trifluoro-4-(phenylamino)butan-2-ol involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenylamino group can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Similar in structure but differs in the position of the phenyl group.
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: A precursor in the synthesis of 1,1,1-trifluoro-4-(phenylamino)butan-2-ol.
Uniqueness
1,1,1-Trifluoro-4-(phenylamino)butan-2-ol is unique due to its combination of trifluoromethyl and phenylamino groups, which impart distinct chemical and physical properties. These properties make it valuable in various applications, particularly in the synthesis of complex organic molecules and the study of biological interactions.
属性
IUPAC Name |
4-anilino-1,1,1-trifluorobutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)9(15)6-7-14-8-4-2-1-3-5-8/h1-5,9,14-15H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMZZDXUOSEQNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
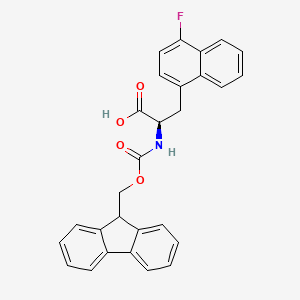
![3-(4-fluorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2465568.png)
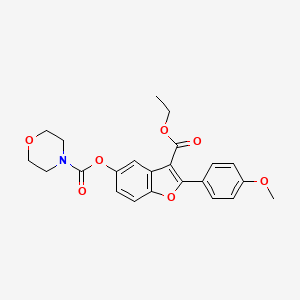
![[4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2465570.png)
![5-methyl-N-(4-methylphenyl)-7-(pyridin-3-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2465573.png)
![3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2465574.png)
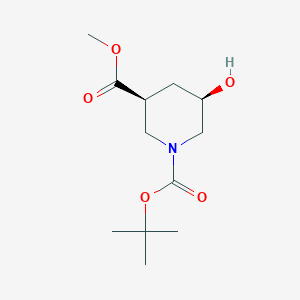
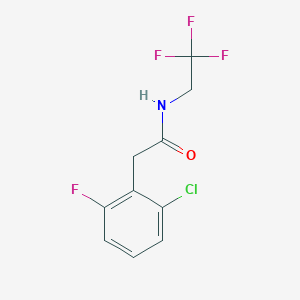
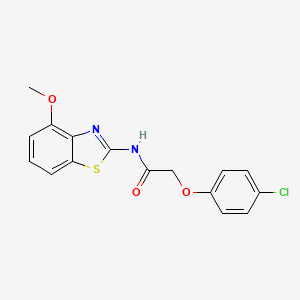
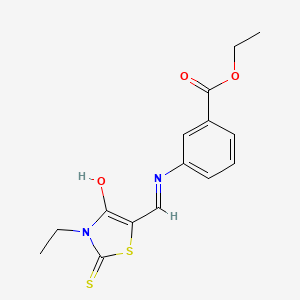

![2-(2-fluorophenoxy)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2465583.png)
